molecular formula C19H22FN3O2 B12187662 [4-(4-fluorophenyl)piperazin-1-yl](5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-yl)methanone

[4-(4-fluorophenyl)piperazin-1-yl](5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-yl)methanone

Cat. No.: B12187662
M. Wt: 343.4 g/mol
InChI Key: PPNRVIXXOVKJCW-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)piperazin-1-ylmethanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)piperazin-1-ylmethanone typically involves multiple steps, starting with the preparation of the piperazine ring and the cyclohepta[d][1,2]oxazole moiety. The fluorophenyl group is introduced through electrophilic aromatic substitution reactions. The final step involves coupling these intermediates under specific reaction conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a strong base like sodium hydride.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the methanone moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-fluorophenyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study the interactions of piperazine derivatives with biological targets. Its fluorophenyl group makes it suitable for use in imaging studies, such as positron emission tomography (PET).

Medicine

In medicinal chemistry, 4-(4-fluorophenyl)piperazin-1-ylmethanone is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various receptors in the central nervous system, making it a candidate for the development of drugs targeting neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or unique electronic properties.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group can enhance binding affinity to certain targets, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The cyclohepta[d][1,2]oxazole moiety may contribute to the compound’s stability and overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(4-fluorophenyl)piperazin-1-ylmethanone apart is its combination of a fluorophenyl group, a piperazine ring, and a cyclohepta[d][1,2]oxazole moiety. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C19H22FN3O2

Molecular Weight

343.4 g/mol

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-yl)methanone

InChI

InChI=1S/C19H22FN3O2/c20-14-6-8-15(9-7-14)22-10-12-23(13-11-22)19(24)18-16-4-2-1-3-5-17(16)25-21-18/h6-9H,1-5,10-13H2

InChI Key

PPNRVIXXOVKJCW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)ON=C2C(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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